

A Comprehensive Technical Guide to 2-(2,4-Dichlorophenyl)succinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2,4-Dichlorophenyl)succinic acid

Cat. No.: B012332

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenyl)succinic acid, with the IUPAC name 2-(2,4-dichlorophenyl)butanedioic acid, is a derivative of succinic acid, a key intermediate in the cellular metabolic process known as the Krebs cycle. The introduction of a 2,4-dichlorophenyl group to the succinic acid backbone confers specific chemical properties that make it a molecule of interest in various scientific fields, including agrochemicals and pharmaceuticals. This technical guide provides a detailed overview of its chemical properties, potential synthesis and analysis methods, and its putative biological significance, with a focus on its relationship to succinate signaling pathways.

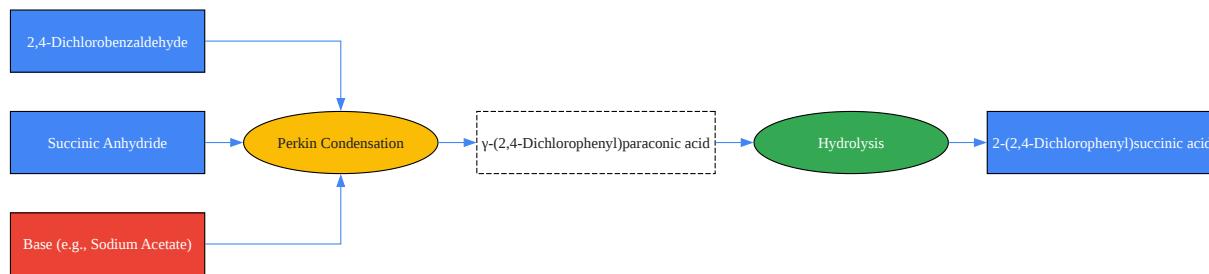
Chemical and Physical Properties

Quantitative data for **2-(2,4-Dichlorophenyl)succinic acid** is not extensively available in the public domain. The following tables summarize the available data for the target compound and its parent molecule, succinic acid, for comparative purposes.

Identifier	Value	Source
IUPAC Name	2-(2,4-dichlorophenyl)butanedioic acid	
CAS Number	103754-45-6	[1] [2] [3]
Molecular Formula	C ₁₀ H ₈ Cl ₂ O ₄	[2] [3]
Molecular Weight	263.08 g/mol	[1]
Physical Form	Solid	[1]
Purity (Commercial)	~96%	[1]

Table 1: General Properties of **2-(2,4-Dichlorophenyl)succinic acid**

Property	Value (for Succinic Acid)	Source
Melting Point	185-187 °C	[4]
Boiling Point	235 °C (decomposes)	[5]
Water Solubility	~1000 g/L at 20 °C	[4]
pK _{a1}	4.3	[6]
pK _{a2}	5.6	[6]


Table 2: Properties of Succinic Acid for Reference

Putative Synthesis and Analysis Protocols

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **2-(2,4-Dichlorophenyl)succinic acid** is not readily available in peer-reviewed literature, general synthetic routes for structurally similar compounds can be adapted. One plausible approach is a modification of the Perkin condensation.[\[7\]](#)

Hypothetical Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of **2-(2,4-Dichlorophenyl)succinic acid** via Perkin condensation.

Experimental Protocol Outline (Perkin Condensation):

- Reactant Mixture: 2,4-Dichlorobenzaldehyde and succinic anhydride are mixed in the presence of a weak base, such as sodium acetate.^[7]
- Condensation: The mixture is heated to induce a Perkin condensation reaction, leading to the formation of a γ -(2,4-dichlorophenyl)paraconic acid intermediate.^[7]
- Hydrolysis: The resulting paraconic acid derivative is then subjected to hydrolysis, typically using a strong acid or base, to open the lactone ring and form the dicarboxylic acid, yielding **2-(2,4-Dichlorophenyl)succinic acid**.
- Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Analytical Methods

The analysis of **2-(2,4-Dichlorophenyl)succinic acid** can be performed using a variety of standard analytical techniques, similar to those used for other organic acids and dichlorophenyl-containing compounds.

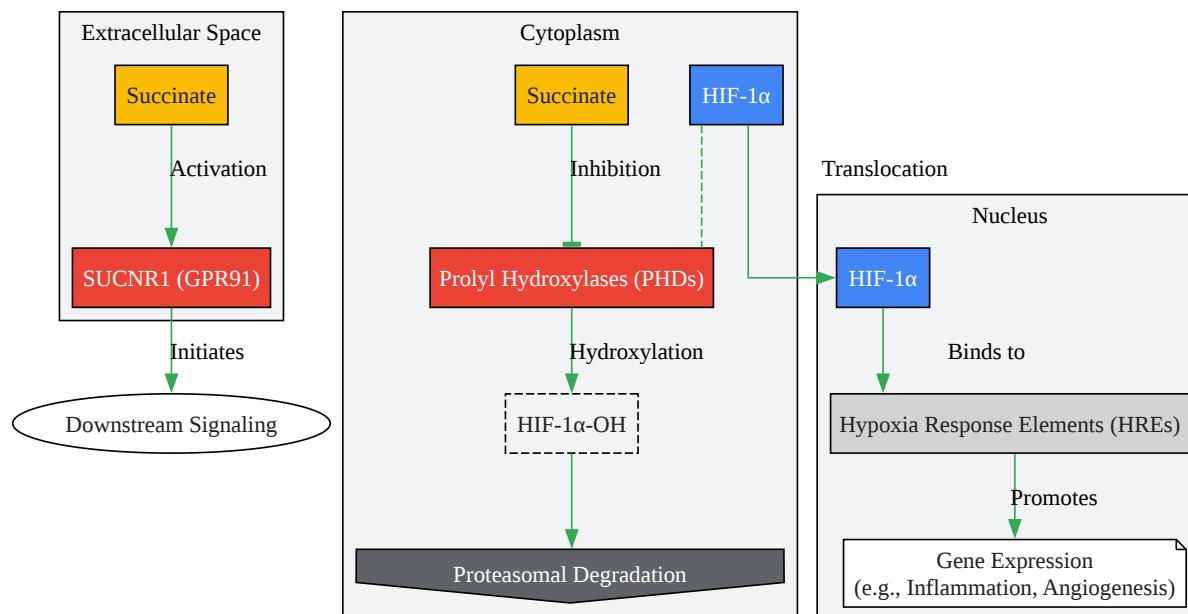
High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC is a primary method for the separation and quantification of organic acids.
- Stationary Phase: A C18 reversed-phase column is typically suitable.
- Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol) would be effective.
- Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl ring (likely around 254 nm) would be appropriate. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be employed.^[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: GC-MS provides excellent separation and structural identification.
- Derivatization: Due to the low volatility of carboxylic acids, derivatization is necessary. This typically involves esterification (e.g., with methanol to form the dimethyl ester) to increase volatility.
- Analysis: The derivatized sample is then injected into the GC-MS for separation and analysis. The mass spectrum will provide a unique fragmentation pattern for identification.

Biological Significance and Signaling Pathways


While the specific biological activity of **2-(2,4-Dichlorophenyl)succinic acid** has not been extensively studied, its structural components—a succinate backbone and a dichlorophenyl group—suggest potential roles in cellular metabolism and signaling.

Role as a Succinate Analog

Succinate is a critical metabolite that has recently been identified as a key signaling molecule in processes such as inflammation and cancer.^[9] It exerts its signaling effects through two primary mechanisms:

- Inhibition of Prolyl Hydroxylases (PHDs): In the cytoplasm, accumulated succinate can inhibit PHDs, leading to the stabilization of Hypoxia-Inducible Factor-1 α (HIF-1 α).^[9] HIF-1 α is a transcription factor that plays a central role in the cellular response to low oxygen and is implicated in inflammatory and cancerous processes.^[9]
- Activation of Succinate Receptor 1 (SUCNR1): Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), which is expressed on the surface of various cell types, including immune cells.^[10] Activation of SUCNR1 can trigger downstream signaling cascades that modulate cellular function.^[10]

Given its structural similarity to succinate, **2-(2,4-Dichlorophenyl)succinic acid** could potentially act as a modulator of these pathways, either as an agonist or antagonist.

[Click to download full resolution via product page](#)

Caption: Key signaling pathways of succinate, a potential target for modulation by **2-(2,4-Dichlorophenyl)succinic acid**.

Potential Agrochemical and Pharmaceutical Applications

The dichlorophenyl moiety is present in many bioactive compounds, including herbicides and fungicides. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that mimics the plant hormone auxin.^[11] This suggests that **2-(2,4-Dichlorophenyl)succinic acid** could be investigated for similar applications in agriculture.^[12]

In the pharmaceutical realm, its potential to modulate succinate signaling pathways opens up avenues for research in inflammatory diseases and cancer.[12] Furthermore, it can serve as a valuable intermediate in the synthesis of more complex therapeutic agents.[12]

Conclusion

2-(2,4-Dichlorophenyl)succinic acid is a compound with significant potential for further research and application. While detailed experimental data is currently sparse, its structural features suggest plausible synthetic routes and analytical methods. The most intriguing aspect of this molecule lies in its potential to interact with the increasingly important succinate signaling pathways, making it a compelling target for investigation by researchers in drug discovery and development. Further studies are warranted to fully elucidate its chemical properties, biological activities, and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2,4-Dichlorophenyl)succinic acid | 103754-45-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. appchemical.com [appchemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Succinic Acid CAS# 110-15-6 quality assurance price [anhuisunsingchem.com]
- 6. Succinic acid - Wikipedia [en.wikipedia.org]
- 7. 2-(4-Chlorophenyl)succinic acid | 58755-91-2 | Benchchem [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 10. Succinate Mediates Tumorigenic Effects via Succinate Receptor 1: Potential for New Targeted Treatment Strategies in Succinate Dehydrogenase Deficient Paragangliomas -

PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(2,4-Dichlorophenyl)succinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012332#iupac-name-for-2-2-4-dichlorophenylsuccinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com